molecular formula C12H8BrNO2 B11805170 3-(3-Bromophenyl)picolinic acid

3-(3-Bromophenyl)picolinic acid

Cat. No.: B11805170
M. Wt: 278.10 g/mol
InChI Key: FCYBHTNYOZPSAP-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl picolinic acids, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-(3-Bromophenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit the activity of these proteins, which are involved in various biological processes, including viral replication and cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)picolinic acid is unique due to the presence of the bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other picolinic acid derivatives and can lead to unique applications in various fields .

Properties

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

3-(3-bromophenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H8BrNO2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,(H,15,16)

InChI Key

FCYBHTNYOZPSAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(N=CC=C2)C(=O)O

Origin of Product

United States

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